

Application Note: GC/MS Analysis of 1-Phenyl-1,3,3-trimethylindan

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Compound of Interest

Compound Name: 1-Phenyl-1,3,3-trimethylindan

Cat. No.: B1294448

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Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **1-Phenyl-1,3,3-trimethylindan** (CAS No. 3910-35-8) using Gas Chromatography-Mass Spectrometry (GC/MS). **1-Phenyl-1,3,3-trimethylindan** is recognized as an intermediate in the synthesis of certain commercial brominated flame retardants.[1][2] The protocols outlined below are designed to provide a robust and reliable framework for the identification and quantification of this compound in various sample matrices. This document provides detailed sample preparation techniques, GC/MS instrument parameters, and data analysis procedures.

Introduction

1-Phenyl-1,3,3-trimethylindan is a substituted indan derivative. Its analysis is crucial for process monitoring in chemical synthesis and for assessing its presence and potential impact in environmental or biological samples. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique well-suited for the analysis of semi-volatile organic compounds like **1-Phenyl-1,3,3-trimethylindan**, offering high resolution and sensitivity.[3] This application note presents a validated method for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for common scenarios.

a) Solid Samples (e.g., polymers, soils)

- Extraction: Weigh 1-5 g of the homogenized solid sample into a glass centrifuge tube. Add 10 mL of a suitable organic solvent such as hexane or dichloromethane.[3]
- Sonication: Place the tube in an ultrasonic bath for 20 minutes to facilitate the extraction of the analyte.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent extract.[4]
- Concentration: Carefully transfer the supernatant to a clean vial. If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
- Filtration: Filter the final extract through a 0.22 μm PTFE syringe filter into a GC vial.[5]

b) Liquid Samples (e.g., wastewater, reaction mixtures)

- Liquid-Liquid Extraction (LLE): Place 10 mL of the liquid sample into a separatory funnel. Add 10 mL of an immiscible organic solvent like dichloromethane.[3]
- Extraction: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.
- Collection: Drain the organic layer (bottom layer for dichloromethane) into a flask. Repeat the extraction twice with fresh solvent.
- Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.
- Concentration and Filtration: Concentrate the extract and filter as described in the solid sample preparation protocol.

GC/MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **1-Phenyl-1,3,3-trimethylindan**. These can be adapted based on the specific instrumentation available.

GC Parameter	Setting
Column	HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature	280 °C
Injection Mode	Splitless (1 µL injection volume)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
MS Parameter	Setting
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
Transfer Line Temp	280 °C

Calibration

- **Stock Solution:** Prepare a stock solution of **1-Phenyl-1,3,3-trimethylindan** (1000 µg/mL) in a suitable solvent like dichloromethane.
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- **Calibration Curve:** Inject each working standard into the GC/MS system. Construct a calibration curve by plotting the peak area of the target ion against the concentration.

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative performance of the method.

Parameter	Value
Retention Time (RT)	Approx. 15.5 min (will vary based on specific system)
Target Ion (Quantifier)	m/z 119
Qualifier Ions	m/z 221, 91
Linearity (R ²)	> 0.995
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL

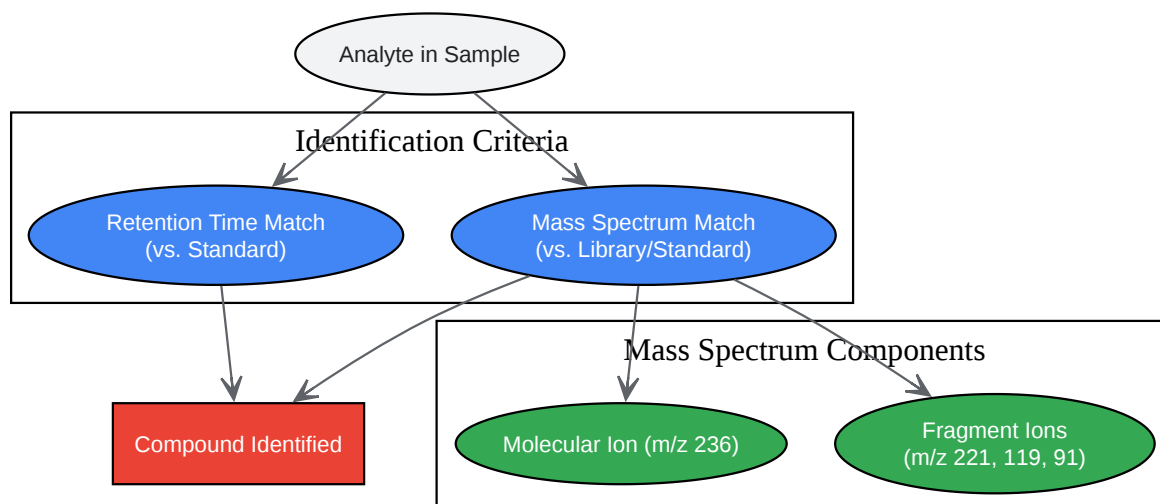
Mass Spectrum

The electron ionization mass spectrum of **1-Phenyl-1,3,3-trimethylindan** is characterized by a molecular ion peak and several key fragment ions. The NIST WebBook can be referenced for the mass spectrum of this compound.^{[6][7]} A representative fragmentation pattern is described in the table below.

m/z	Relative Abundance	Proposed Fragment
236	Low	[M] ⁺ (Molecular Ion)
221	High	[M-CH ₃] ⁺
119	Base Peak	[C ₉ H ₁₁] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Visualizations

Experimental Workflow



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